

In-Depth Technical Guide to Flupoxam Herbicide

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Compound of Interest

Compound Name: *Flupoxam*

Cat. No.: *B1168991*

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Executive Summary

Flupoxam, a triazole amide herbicide, was first introduced by Monsanto in 1989 for the selective control of broad-leaved weeds in cereal crops. Its mode of action is the inhibition of cell wall biosynthesis, specifically targeting cellulose synthase. This mechanism, classified under HRAC Group L and WSSA Group 29, leads to the disruption of plant growth and development. While **Flupoxam** has been shown to be effective, particularly in combination with other herbicides, detailed public information regarding its synthesis, comprehensive toxicological profile, and environmental fate is limited. This guide synthesizes the available technical data on **Flupoxam**, providing an in-depth overview of its discovery, mechanism of action, efficacy, and safety profile based on publicly accessible scientific literature and databases.

Discovery and History

Flupoxam (also known as MON 18500) was developed and introduced by Monsanto in 1989. [1] It is also associated with Nippon Soda. [1] **Flupoxam** was designed for the post-emergence control of a range of broad-leaved weeds in cereal crops.

Chemical and Physical Properties

Flupoxam is a synthetic compound belonging to the triazole and amide herbicide groups. [1]

Property	Value	Source
IUPAC Name	1-{4-chloro-3-[(2,2,3,3,3-pentafluoropropoxy)methyl]phenyl}-5-phenyl-1H-1,2,4-triazole-3-carboxamide	Generic Chemical Databases
CAS Number	119126-15-7	Generic Chemical Databases
Molecular Formula	C ₁₉ H ₁₄ ClF ₅ N ₄ O ₂	Generic Chemical Databases
Molecular Weight	460.79 g/mol	Generic Chemical Databases
Physical State	Solid	Generic Chemical Databases
Melting Point	144 - 148 °C	Generic Chemical Databases

Mode of Action and Signaling Pathways

Flupoxam's primary mode of action is the inhibition of cell wall biosynthesis.^[1] It is classified as a Herbicide Resistance Action Committee (HRAC) Group L and a Weed Science Society of America (WSSA) Group 29 herbicide.

The molecular target of **Flupoxam** is believed to be cellulose synthase (CESA), a key enzyme responsible for the polymerization of glucose into cellulose chains, which are essential components of the plant cell wall. Research on the model plant *Arabidopsis thaliana* has shown that mutations in the transmembrane domains of CESA proteins, specifically CESA1, can confer resistance to **Flupoxam**.^{[2][3]} This suggests that **Flupoxam** likely binds to the CESA protein complex, disrupting its function.

While the precise binding site and the downstream signaling cascade are not fully elucidated in publicly available literature, the inhibition of cellulose synthesis leads to a cascade of effects, including the cessation of cell elongation and division, ultimately resulting in plant death.

A proposed logical pathway for the action of **Flupoxam** is outlined below:



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Caption: Logical pathway of **Flupoxam**'s mode of action.

Efficacy and Crop Safety

Flupoxam is effective against a range of broad-leaved weeds in cereal crops. A study conducted in Poland from 1991 to 1993 evaluated the efficacy of a ready-mixed product of **Flupoxam** and Isoproturon (IPU) in winter wheat.

Table 1: Efficacy of **Flupoxam** + Isoproturon on Weed Control in Winter Wheat (Poznan Region, 1991/92)

Treatment	Dose (g/ha)	Weed Control (%) - Apera spica-venti	Weed Control (%) - Broad-leaved weeds
Flupoxam + IPU	120 + 1200	95.2	93.5
Flupoxam + IPU	180 + 1800	97.8	96.3
Flupoxam + IPU	240 + 2400	98.5	98.1

Table 2: Efficacy of **Flupoxam** + Isoproturon on Weed Control in Winter Wheat (Wroclaw Region, 1991/92)

Treatment	Dose (g/ha)	Weed Control (%) - Apera spica-venti	Weed Control (%) - Broad-leaved weeds
Flupoxam + IPU	120 + 1200	93.1	91.7
Flupoxam + IPU	180 + 1800	95.6	94.2
Flupoxam + IPU	240 + 2400	97.3	96.8

The study concluded that a rate of 80-120 g/ha of **Flupoxam** combined with 800-1200 g/ha of IPU provided good control of *Apera spica-venti* and various broad-leaved weeds. The tested

winter wheat cultivars (Almari, Alcedo, Gama, and Reda) showed good tolerance to the herbicide mixture.

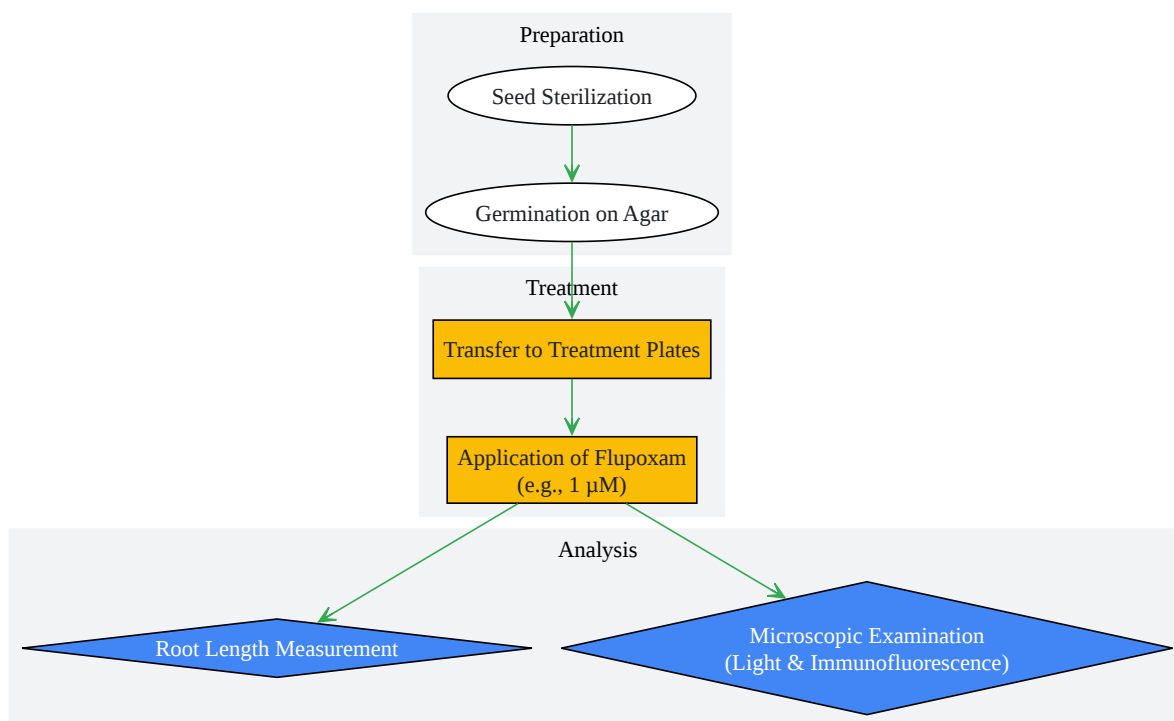
Experimental Protocols

Detailed experimental protocols for the pivotal studies on **Flupoxam** are not readily available in the public domain. However, based on similar research, the following outlines the likely methodologies.

Root Growth Inhibition Assay

A 1996 study reported that **Flupoxam** inhibited root elongation and induced a "club root" morphology in watercress seedlings at a concentration of 1 μM , though it was determined not to be a mitotic disrupter.^[4]

Hypothetical Experimental Workflow:



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Caption: Hypothetical workflow for a root growth inhibition assay.

Methodology:

- Plant Material: *Arabidopsis thaliana* or watercress (*Nasturtium officinale*) seeds would be surface-sterilized.
- Germination: Seeds would be germinated on a sterile nutrient agar medium.

- Treatment: Seedlings with primary roots of a defined length would be transferred to new agar plates containing a range of **Flupoxam** concentrations.
- Incubation: Plates would be incubated under controlled light and temperature conditions.
- Data Collection: Root length would be measured at regular intervals.
- Histological Analysis: Root tips would be fixed, sectioned, and stained for microscopic examination of cell structure and morphology. For immunofluorescence, root tips would be treated with antibodies against tubulin to visualize microtubules.

Cellulose Biosynthesis Inhibition Assay

Methodology:

- Plant Material: *Arabidopsis thaliana* seedlings or a cell suspension culture would be used.
- Radiolabeling: The plant material would be incubated with ^{14}C -labeled glucose in the presence of various concentrations of **Flupoxam**.
- Cell Wall Extraction: After the incubation period, the plant material would be harvested, and the cell walls would be extracted.
- Cellulose Quantification: The amount of ^{14}C incorporated into crystalline cellulose would be quantified using scintillation counting after digesting other cell wall components.
- Data Analysis: The inhibition of cellulose synthesis would be calculated by comparing the ^{14}C incorporation in treated samples to untreated controls.

Synthesis

The specific, patented synthesis pathway for **Flupoxam** is not readily available in public literature. However, based on its chemical structure, a plausible synthetic route would involve the coupling of a substituted phenylhydrazine with a ketoester to form the triazole ring, followed by functional group manipulations to introduce the pentafluoropropoxy methyl side chain and the carboxamide group. The synthesis of 1,2,4-triazole herbicides often involves multi-step reactions.

Toxicological Profile

The available toxicological data for **Flupoxam** is limited in the public domain.

Table 3: Acute Toxicity of **Flupoxam**

Test	Species	Route	Value	Source
LD ₅₀	Rat	Oral	>5000 mg/kg	[1]
LD ₅₀	Rabbit	Dermal	2000 mg/kg	[1]

No data on chronic toxicity, carcinogenicity, or reproductive and developmental effects were found in the reviewed public literature.

Environmental Fate

Specific studies detailing the environmental fate of **Flupoxam**, such as its soil half-life, mobility, and degradation pathways (hydrolysis, photolysis), are not widely available in the public scientific literature. As a pesticide, its persistence and potential for leaching would be key factors in its environmental risk assessment.

Conclusion

Flupoxam is a selective herbicide with a specific mode of action targeting cellulose biosynthesis in broad-leaved weeds. While its efficacy, particularly in combination with other active ingredients, has been demonstrated, a comprehensive public dataset on its synthesis, detailed toxicology, and environmental fate is lacking. This guide provides a summary of the currently available technical information, highlighting the need for further publicly accessible research to fully characterize this herbicide for scientific and regulatory purposes.

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